3-[(4-Chlorobenzyl)thio]propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDHOFKHIZLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247709 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-26-7 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7031-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(4-Chlorophenyl)methyl]thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Contextual Placement Within Organic and Medicinal Chemistry
3-[(4-Chlorobenzyl)thio]propanoic acid belongs to the class of organosulfur compounds known as thioethers, which are characterized by a sulfur atom bonded to two organic groups. The structure also incorporates a propanoic acid moiety, a common feature in many biologically active molecules. The presence of a 4-chlorobenzyl group is significant, as the introduction of a halogen, such as chlorine, into an organic molecule can profoundly influence its physicochemical properties and biological activity.
The core structure of a thioether-containing propanoic acid is a versatile scaffold in medicinal chemistry. These compounds are explored for a variety of therapeutic applications, often acting as inhibitors of specific enzymes. The thioether linkage, in comparison to an ester or ether linkage, can offer altered metabolic stability and binding affinities to biological targets.
One notable area of research for structurally related compounds is the inhibition of leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in various diseases, including asthma and allergic rhinitis. For instance, the complex molecule MK-0591, which contains a 4-chlorobenzyl group and a substituted thio-propanoic acid component, is a potent inhibitor of leukotriene biosynthesis. sigmaaldrich.comnih.gov This highlights the potential of the this compound scaffold in the development of novel anti-inflammatory agents.
Historical Perspectives and Initial Investigations of Thioether Containing Propanoic Acid Derivatives
The study of thioether-containing carboxylic acids has a long history in organic chemistry. Early investigations focused on their synthesis and basic reactivity. The synthesis of such compounds can often be achieved through the nucleophilic substitution reaction between a thiol and a halo-substituted carboxylic acid or its ester. masterorganicchemistry.com
The development of new synthetic methodologies has expanded the ability to create a diverse range of thioether derivatives. For example, research into the synthesis of thioether-containing analogues of the complement inhibitor Compstatin has demonstrated the value of incorporating thioether bridges to enhance the stability of therapeutic peptides.
Fundamental Academic Research Trajectories for 3 4 Chlorobenzyl Thio Propanoic Acid
Established Synthetic Pathways to this compound Core Structure
The construction of the fundamental this compound scaffold relies on well-established reactions that are broadly applicable in organic synthesis. These methods are typically characterized by their reliability and the ready availability of starting materials.
The formation of the thioether (or sulfide) linkage is central to the synthesis of the target molecule. acsgcipr.orgmasterorganicchemistry.com This is most commonly achieved through nucleophilic substitution reactions where a sulfur-based nucleophile displaces a leaving group from an electrophilic carbon atom. masterorganicchemistry.com
A primary route involves the reaction of 4-chlorobenzyl mercaptan (also known as (4-chlorophenyl)methanethiol) with a 3-halopropanoic acid, such as 3-bromopropanoic acid or 3-chloropropanoic acid. In this SN2 reaction, the thiol is first deprotonated by a suitable base (e.g., sodium hydroxide, sodium ethoxide) to form the more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the halogen, displacing the halide ion to form the C-S bond and yield the desired product. masterorganicchemistry.comlibretexts.org
The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. acsgcipr.org The general scheme for this common synthetic approach is outlined in the table below.
| Reactant 1 | Reactant 2 | Base | Typical Solvent | Product |
| 4-Chlorobenzyl mercaptan | 3-Bromopropanoic acid | Sodium Hydroxide (NaOH) | Ethanol, Water | This compound |
| 4-Chlorobenzyl mercaptan | 3-Chloropropanoic acid | Sodium Ethoxide (NaOEt) | Ethanol | This compound |
| Sodium 4-chlorobenzylthiolate | Ethyl 3-bromopropanoate | N/A (pre-formed salt) | Dimethylformamide (DMF) | Ethyl 3-[(4-Chlorobenzyl)thio]propanoate |
| Subsequent hydrolysis is required to obtain the carboxylic acid. |
An alternative, yet mechanistically related, approach begins with a propanoic acid scaffold that already contains a sulfur functionality. For instance, 3-mercaptopropanoic acid can serve as the starting material. This thiol-containing acid can be reacted with 4-chlorobenzyl chloride under basic conditions. The base deprotonates the thiol group of 3-mercaptopropanoic acid, which then acts as a nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride to form the thioether linkage.
This method is advantageous when 3-mercaptopropanoic acid is a more readily available or cost-effective starting material than the corresponding halo-propanoic acids. The reaction follows the same fundamental SN2 mechanism described previously.
| Reactant 1 | Reactant 2 | Base | Typical Solvent | Product |
| 3-Mercaptopropanoic acid | 4-Chlorobenzyl chloride | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | This compound |
| Methyl 3-mercaptopropanoate | 4-Chlorobenzyl bromide | Triethylamine (Et₃N) | Dichloromethane (DCM) | Methyl 3-[(4-Chlorobenzyl)thio]propanoate |
| Subsequent hydrolysis is required to obtain the carboxylic acid. |
Advanced Synthetic Approaches to Analogues and Derivatives of this compound
Beyond the direct synthesis of the parent compound, more advanced methodologies are employed to generate a diverse range of analogues and derivatives. These approaches allow for the incorporation of various structural motifs and functional groups, which is particularly important in fields like medicinal chemistry and materials science.
The Michael addition, or conjugate addition, represents a powerful and atom-economical method for forming the 3-thiopropanoic acid core structure. acsgcipr.orgnih.gov This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In this context, 4-chlorobenzyl mercaptan acts as the Michael donor (nucleophile), and an acrylic acid derivative, such as acrylic acid or ethyl acrylate (B77674), serves as the Michael acceptor. rsc.org
The reaction is typically catalyzed by a base, which deprotonates the thiol to the thiolate, increasing its nucleophilicity. The thiolate then adds to the β-carbon of the acrylate system, with subsequent protonation yielding the this compound or its corresponding ester. This method avoids the use of alkyl halides and is often characterized by high yields and mild reaction conditions. nih.gov
| Michael Donor | Michael Acceptor | Catalyst/Base | Typical Solvent | Product |
| 4-Chlorobenzyl mercaptan | Acrylic acid | Triethylamine (Et₃N) | None or THF | This compound |
| 4-Chlorobenzyl mercaptan | Ethyl acrylate | Sodium methoxide (B1231860) (NaOMe) | Methanol | Ethyl 3-[(4-Chlorobenzyl)thio]propanoate |
| Subsequent hydrolysis is required to obtain the carboxylic acid. |
The propanoic acid moiety, specifically the carboxylic acid group, in this compound and its analogues serves as a versatile handle for further chemical transformations. One significant application is its use in cyclocondensation reactions to construct heterocyclic rings. Cyclocondensation is a chemical process where two or more molecules combine to form a ring structure, often with the elimination of a small molecule like water.
For example, the carboxylic acid can be activated (e.g., as an acyl chloride or ester) and then reacted with a dinucleophile to form a heterocycle. A reaction with a substituted hydrazine (B178648) could lead to pyrazolidinone or pyrazolone (B3327878) derivatives, while reaction with a substituted hydroxylamine (B1172632) could yield isoxazolidinone structures. These transformations are critical for creating libraries of complex molecules from a common propanoic acid intermediate.
Further diversification of analogues can be achieved by modifying the 4-chlorobenzyl group. While the chloro-substituent on the aromatic ring is generally unreactive toward standard nucleophilic aromatic substitution, it can be replaced under specific, often harsh, conditions or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) if performed on a suitable precursor before the thioether formation.
A more common strategy involves using differently substituted benzyl halides or thiols in the initial synthesis. For instance, starting with 4-nitrobenzyl chloride or 4-methoxybenzyl mercaptan would yield analogues with different electronic properties on the aromatic ring. Research has shown that various substituted thiophenols can be successfully coupled, including those with other halogen, alkyl, or even carboxyl and hydroxyl groups, demonstrating broad functional group tolerance in thioether synthesis. nih.gov Additionally, reactions at the benzylic position, while less common for this specific structure, could potentially be explored to introduce further complexity.
Mechanistic Investigations and Cellular Pathway Modulation by 3 4 Chlorobenzyl Thio Propanoic Acid Analogues
Modulation of Specific Cellular Signaling Pathways
Analogues of 3-[(4-chlorobenzyl)thio]propanoic acid have been shown to interfere with fundamental cellular processes by modulating key signaling pathways that govern cell fate and function.
The interaction of this compound analogues with the Wnt signaling pathway is not extensively documented in current scientific literature. The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. While various small molecules are known to modulate Wnt/β-catenin signaling, specific data detailing the direct interaction or modulatory effects of this compound derivatives on this pathway remain an area for future investigation.
Several derivatives of propanoic acid have demonstrated significant effects on pathways controlling apoptosis (programmed cell death) and cell proliferation. nih.gov These compounds often exert their anticancer effects by inducing apoptosis in cancer cells. nih.gov The molecular mechanisms underpinning this pro-apoptotic activity are multifaceted.
Studies on various propanoic acid derivatives have shown they can induce apoptosis through mitochondria-mediated pathways. oup.com This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction. nih.gov The compromised mitochondria then release cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. oup.com
Furthermore, these compounds can modulate the expression of key regulatory proteins in the apoptosis pathway. For instance, propionic acid has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-xl. nih.gov This shift in the balance between pro- and anti-apoptotic factors pushes the cell towards a death-programmed fate. nih.gov The antiproliferative activity of some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been demonstrated against various cancer cell lines, with some compounds showing greater cytotoxicity than the conventional chemotherapy drug cisplatin. nih.gov
Table 1: Cytotoxic Activity of Selected Propanoic Acid Derivatives
| Compound Derivative | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid with hydroxyimino group (Compound 22) | A549 (Lung Carcinoma) | 2.47 | nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with hydroxyimino group (Compound 21) | A549 (Lung Carcinoma) | 5.42 | nih.gov |
| Cisplatin (Reference Drug) | A549 (Lung Carcinoma) | Higher than test compounds | nih.gov |
Beyond direct apoptosis induction, propanoic acid derivatives can regulate crucial intracellular signaling cascades that are often dysregulated in disease. For example, propionic acid has been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AKT/mTOR (protein kinase B/mammalian target of rapamycin) signaling pathways in cervical cancer cells. nih.gov The NF-κB pathway is a key regulator of inflammation and cell survival, while the AKT/mTOR pathway is central to cell growth, proliferation, and metabolism. nih.gov By inhibiting these pathways, these compounds can suppress cancer cell viability and growth. nih.gov
Additionally, fatty acids have been shown to activate stress-related pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which can contribute to the induction of apoptosis. mdpi.com The ability of these compounds to modulate multiple signaling nodes highlights their potential for therapeutic intervention in complex diseases.
Biochemical Target Identification and Validation for this compound Derivatives
A critical aspect of understanding the mechanism of action of these compounds is the identification of their direct biochemical targets. For a specific class of this compound analogues, the primary target has been conclusively identified and validated.
The potent leukotriene biosynthesis inhibitor, MK-0591, a complex derivative of the core structure, has been shown to bind with high affinity to the 5-lipoxygenase-activating protein (FLAP). nih.govresearchgate.net FLAP is an integral membrane protein essential for the activation of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net The binding of these inhibitors to FLAP prevents the transfer of the substrate, arachidonic acid, to 5-LO, thereby blocking the entire leukotriene synthesis cascade. nih.gov
For other derivatives with different biological activities, other targets have been proposed. Thiazole-based propanoic acid derivatives with anticancer activity are being investigated as potential dual-targeting inhibitors of epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2). nih.gov In the realm of antimicrobial action, the molecular targets are thought to be enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov
Table 2: Biochemical Targets of Propanoic Acid Analogues
| Compound Analogue Class | Biological Activity | Identified/Proposed Target | Reference |
|---|---|---|---|
| MK-0591 | Anti-inflammatory | 5-Lipoxygenase-Activating Protein (FLAP) | nih.govresearchgate.net |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | SIRT2 and EGFR (proposed) | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Peptidoglycan synthesis enzymes (proposed) | nih.gov |
Mechanisms of Action in Enzyme Activation/Inhibition (e.g., 5-Lipoxygenase Translocation)
The inhibitory action of this compound analogues on leukotriene biosynthesis is a well-characterized example of enzyme modulation. The mechanism does not involve direct inhibition of the 5-lipoxygenase enzyme itself. Instead, it is a more nuanced process involving the accessory protein FLAP.
In resting cells, 5-lipoxygenase resides in the cytosol. nih.gov Upon cellular stimulation, both 5-LO and FLAP translocate to the nuclear membrane, where they form a complex for the synthesis of leukotrienes. nih.gov FLAP inhibitors, such as MK-0591, bind to FLAP and disrupt this critical translocation step. nih.gov By preventing the movement of 5-LO from the cytosol to the membrane, these compounds effectively halt the initiation of leukotriene synthesis. nih.gov This inhibition of enzyme translocation is a key mechanism that underlies the potent anti-inflammatory effects of these FLAP inhibitors. nih.govnih.gov
Cellular and Molecular Basis of Antimicrobial Action
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties, demonstrating activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.comresearchgate.net The cellular and molecular basis for this action appears to be structure-dependent and can involve multiple mechanisms.
One proposed mechanism involves the inhibition of enzymes crucial for the integrity of the microbial cell wall. nih.gov For bacteria, this often means targeting the enzymes in the MurA-F pathway, which are responsible for building the peptidoglycan layer that provides structural support and protection. nih.gov By disrupting this process, the compounds weaken the cell wall, leading to cell lysis and death.
For certain heterocyclic derivatives, the antimicrobial spectrum is broad, affecting both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com The incorporation of specific chemical moieties, such as a nitro group on a thiophene backbone, has been shown to dramatically enhance antimicrobial potency. mdpi.com This suggests that specific structural features enable these compounds to effectively penetrate microbial cells and interact with their intracellular targets. The structure-dependent nature of their activity underscores the potential for designing novel antimicrobial agents by modifying the core propanoic acid scaffold. mdpi.com
Table 3: Antimicrobial Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative
| Compound Derivative | Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 15 (with nitro group on thiophene) | S. aureus | 1 | mdpi.com |
| E. faecalis AR-0671 | < 0.5 | mdpi.com | |
| E. coli AR-0001 | 8 | mdpi.com | |
| A. baumannii AR-0276 | 16 | mdpi.com |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles for 3 4 Chlorobenzyl Thio Propanoic Acid
Identification of Pharmacophoric Elements within 3-[(4-Chlorobenzyl)thio]propanoic Acid Scaffold
The fundamental framework of this compound comprises three critical pharmacophoric elements that are essential for its biological interactions. These are the aromatic ring, the thioether linkage, and the carboxylic acid moiety.
The 4-Chlorobenzyl Group: This lipophilic group, consisting of a benzene (B151609) ring substituted with a chlorine atom, is crucial for binding to target proteins. The aromatic ring itself provides a scaffold for hydrophobic interactions, while the chlorine substituent can influence electronic properties and metabolic stability.
The Thioether Linkage: The sulfur atom in the thioether bond is a key feature. tandfonline.com It is more nucleophilic and less basic than its oxygen counterpart (an ether), which can affect bond angles, rotational barriers, and potential metabolic pathways. masterorganicchemistry.com The thioether linkage connects the aromatic and acidic moieties, holding them in a specific spatial orientation.
The Propanoic Acid Moiety: This carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. creative-proteomics.comwikipedia.org This negative charge is often critical for forming ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) in the binding site of a target protein. creative-proteomics.com
These three components—the substituted aromatic ring, the flexible thioether linker, and the acidic "head group"—constitute the essential pharmacophore of this class of compounds.
Impact of Aromatic Substitutions on Biological Activity
Systematic alteration of the substituents on the benzyl (B1604629) ring has been a cornerstone of SAR studies to optimize the activity of this compound derivatives. The nature, position, and size of these substituents can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.
The 4-chloro substituent is a common feature in many biologically active molecules, including those related to the this compound scaffold. nih.gov The rationale for its inclusion often relates to:
Increased Lipophilicity: The chlorine atom enhances the molecule's oil/water partition coefficient, which can improve its ability to cross cell membranes and access target sites.
Blocking Metabolic Oxidation: Placing a substituent at the para-position of the benzene ring can prevent para-hydroxylation, a common metabolic pathway that can lead to rapid inactivation and clearance of the compound.
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronic density of the aromatic ring, potentially influencing its interaction with the target protein.
Research into related structures has shown that replacing the chlorine with other groups, or adding further substituents, can have a significant impact. For instance, in some series of compounds, replacing the 4-chloro group with other halogens (e.g., fluorine, bromine) or with small alkyl groups can fine-tune the biological activity. The introduction of more complex or polar groups can also be explored to enhance selectivity or improve solubility. mdpi.com
Interactive Table: Impact of Aromatic Substitutions on Activity
| Compound/Derivative | Aromatic Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| MK-0591 | 4-Chlorobenzyl | Potent leukotriene biosynthesis inhibitor | nih.gov |
| Thiazole Derivatives | 4-Substituted Phenyl | Antiproliferative activity is structure-dependent | nih.gov |
Role of the Thioether Linkage in Activity and Stability
The thioether linkage is a privileged scaffold in medicinal chemistry, valued for its unique combination of flexibility and metabolic stability. tandfonline.comnih.gov Unlike ester or amide bonds, thioethers are not readily hydrolyzed by common metabolic enzymes. However, they can be subject to oxidation to form sulfoxides and sulfones, which can either increase, decrease, or have no effect on biological activity. masterorganicchemistry.com
Key aspects of the thioether linkage include:
Chemical Stability: Thioethers are generally stable to a wide range of chemical conditions and are resistant to reductive cleavage, a vulnerability of disulfide bonds. nih.gov This stability is advantageous for developing robust drug candidates.
Metabolic Considerations: While resistant to hydrolysis, the sulfur atom can be a site of metabolic oxidation. nih.gov The resulting sulfoxide (B87167) and sulfone metabolites may have different pharmacological profiles and clearance rates compared to the parent thioether.
The stability of the thioether bond makes it a favorable linker in drug design, offering a balance between conformational mobility and resistance to degradation. nih.govnih.gov
Significance of the Propanoic Acid Moiety and Chain Length
The propanoic acid portion of the molecule is a critical determinant of its physicochemical properties and biological activity. As a carboxylic acid, it is ionizable, with a pKa value that ensures it is predominantly in the anionic carboxylate form at physiological pH. creative-proteomics.comwikipedia.org This negative charge is often a key anchoring point, enabling strong ionic interactions with complementary positively charged amino acid residues in the active site of a target enzyme or receptor.
The length of the alkyl chain connecting the thioether to the carboxylic acid group is also a crucial factor.
Optimal Spacing: The three-carbon chain of the propanoic acid moiety provides an optimal spatial separation between the aromatic group and the acidic head. This spacing is often critical for allowing the two key binding elements to simultaneously engage their respective interaction points within the target's binding pocket.
Impact of Chain Length Modification: Studies on related classes of compounds have shown that altering the chain length can have a dramatic effect on activity. mdpi.comnih.govnih.gov
Shortening the chain (e.g., to an acetic acid derivative) might bring the two ends of the molecule too close together, creating a steric clash or preventing optimal binding.
Lengthening the chain (e.g., to a butanoic or pentanoic acid derivative) could position the carboxylate group outside of its optimal interaction zone, leading to a loss of potency. nih.govnih.gov
Therefore, the propanoic acid moiety is not merely a solubilizing group but an integral part of the pharmacophore, with its chain length precisely tuned for optimal biological activity.
Interactive Table: Effect of Acyl Chain Length on Physicochemical Properties
| Property | Effect of Increasing Chain Length | Reason | Reference |
|---|---|---|---|
| Degree of Substitution | Decreases | Steric hindrance | mdpi.com |
| Drug Uptake | Increases (beyond C10) | Lower aqueous solubility, higher surface population | nih.gov |
Design Strategies for Enhanced Potency and Selectivity of Derivatives
Building upon the foundational SAR of the this compound scaffold, medicinal chemists employ several strategies to design new derivatives with improved potency and selectivity.
Conformational Constraint: Introducing rigidity into the molecule can lock it into a more bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or double bonds within the linker.
Bioisosteric Replacement: The thioether, carboxylate, or aromatic ring can be replaced with bioisosteres—functional groups with similar steric and electronic properties. For example, the carboxylic acid could be replaced with a tetrazole to maintain the acidic character but alter pharmacokinetic properties. The thioether could be replaced with a sulfoxide or sulfone to probe the effects of oxidation on activity. tandfonline.com
Scaffold Hopping and Decoration: The core scaffold can be used as a starting point, with additional functional groups "decorated" onto the aromatic ring or the propanoic acid chain. This can be used to probe for additional binding pockets or to fine-tune physicochemical properties like solubility and cell permeability. For example, adding heterocyclic moieties can introduce new hydrogen bonding opportunities. nih.gov
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational modeling and docking studies can be used to design new derivatives that fit more precisely into the binding site. This allows for a more rational approach to modifying the scaffold to enhance interactions and improve selectivity. mdpi.com
Comparative Analysis of Thioether versus Thioester Linkages in Propanoic Acid Derivatives
Thioether Linkage:
Stability: As previously discussed, thioethers are chemically robust and generally resistant to hydrolysis. nih.govnih.gov This leads to greater in vivo stability and often a longer plasma half-life.
Reactivity: The thioether sulfur is nucleophilic and can be oxidized, but it does not act as an acylating agent. masterorganicchemistry.com
Thioester Linkage:
Stability and Reactivity: Thioesters are significantly more reactive than thioethers. researchgate.netnyu.educhemrxiv.org They are susceptible to hydrolysis by esterase enzymes, which can lead to rapid cleavage in vivo. This can be a disadvantage if a long duration of action is desired, but it can also be exploited in the design of prodrugs, where the active drug is released upon cleavage of the thioester bond.
Synthetic Utility: Thioesters are valuable intermediates in chemical synthesis, particularly in peptide chemistry, due to their ability to act as acylating agents. researchgate.net However, this reactivity can also lead to off-target acylation of proteins in a biological system.
In the context of designing stable propanoic acid derivatives intended for sustained action, a thioether linkage is generally preferred over a thioester due to its superior metabolic stability. nih.gov The thioester, while useful in certain applications like prodrug design, introduces a point of metabolic vulnerability that is generally avoided when developing long-acting therapeutic agents. researchgate.net
Preclinical Pharmacological Evaluation of 3 4 Chlorobenzyl Thio Propanoic Acid Derivatives
In Vitro Pharmacological Assessment
In vitro studies have been instrumental in characterizing the pharmacological profile of 3-[(4-Chlorobenzyl)thio]propanoic acid derivatives at the molecular and cellular level. These assessments have ranged from isolated enzyme assays to complex cell-based and whole blood systems, providing a comprehensive overview of their biological effects.
Isolated Enzyme Assays
In addition to 5-LO, the inhibitory activity of related compounds against other enzymes such as cyclooxygenase (COX) has been explored, aiming for dual inhibitors with a broader anti-inflammatory spectrum. acs.org
Cell-Based Bioassays (e.g., Human and Rat Polymorphonuclear Leukocytes, Cancer Cell Lines)
Cell-based assays have provided further evidence for the anti-inflammatory and potential anticancer activities of propanoic acid derivatives. In studies involving human and rat polymorphonuclear leukocytes (PMNLs), which play a central role in the inflammatory response, derivatives have been shown to suppress the synthesis of 5-LO products. researchgate.net For example, a nitrile-substituted benzimidazole (B57391) derivative demonstrated potent suppression of 5-LO product synthesis in human neutrophils and monocytes with IC50 values of 0.07 μM and 0.026 μM, respectively. acs.org
Furthermore, the antiproliferative activity of related compounds has been evaluated against various cancer cell lines. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been assessed for their effects on human lung adenocarcinoma cells (A549). Additionally, new sulphur- and selenium-containing analogues of potassium phenosan have been tested for their cytotoxicity against human cancer cell lines including HepG2, Hep-2, and MCF-7, with IC50 values in the micromolar range. semanticscholar.orgresearchgate.net
Table 1: Cytostatic Activity (IC50) of a Sulphur-Containing Analogue in Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HepG2 | Data not specified |
| Hep-2 | Data not specified |
| MCF-7 | Data not specified |
Note: Specific IC50 values for the sulphur-containing analogue were not provided in the source material, though it was noted to be less active than the selenium-containing analogue. semanticscholar.orgresearchgate.net
Whole Blood Assays for Leukotriene Biosynthesis Inhibition
To assess the activity of these compounds in a more physiologically relevant environment, whole blood assays have been employed. These assays measure the inhibition of leukotriene biosynthesis in the presence of all blood components. The most potent analogue of a series of 1,2,4-triazole (B32235) derivatives, compound 6x, selectively suppressed the formation of leukotriene B4 in human whole blood. acs.org This demonstrates the potential for these compounds to exert their anti-inflammatory effects systemically.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentrations)
A significant body of research has focused on the antimicrobial properties of this compound derivatives and related structures. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with their efficacy determined by Minimum Inhibitory Concentration (MIC) values.
For example, a series of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed good antibacterial activity against Gram-positive bacteria. researchgate.net One derivative with a 2-chlorobenzylthio moiety exhibited high activity against Staphylococcus aureus and Staphylococcus epidermidis with an MIC of 0.06 microg/mL. researchgate.net Another study on 2-(4-chlorobenzylthio)-4,5-diphenyl-1H-imidazole showed an MIC of 4 µg/mL against Staphylococcus aureus, which was twofold more potent than the reference drug ciprofloxacin (B1669076). scirp.org
Table 2: Selected Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 2-chlorobenzylthio ciprofloxacin derivative | Staphylococcus aureus | 0.06 |
| 2-chlorobenzylthio ciprofloxacin derivative | Staphylococcus epidermidis | 0.06 |
| 2-(4-chlorobenzylthio)-4,5-diphenyl-1H-imidazole | Staphylococcus aureus | 4 |
| Pyridyl substituted thiazolyl triazole derivative | Gram-positive bacteria | < 3.09-500 |
In Vivo Mechanistic Research in Animal Models
Following promising in vitro results, the preclinical evaluation of this compound derivatives has extended to in vivo animal models to investigate their efficacy and mechanism of action in a whole-organism context.
Models of Inflammatory Response (e.g., Rat Pleurisy, Carrageenan-Induced Paw Oedema)
Standard models of acute inflammation, such as carrageenan-induced paw oedema and rat pleurisy, have been utilized to assess the anti-inflammatory potential of these compounds. While specific data for this compound is limited, related propanoic acid derivatives have shown efficacy in these models. For instance, acetic acid derivatives were found to be more active than propanoic acid derivatives in one study, with ED50 values comparable to the standard drug diclofenac (B195802) sodium in the carrageenan-induced paw oedema model. acs.org These studies typically measure the reduction in paw swelling or the inhibition of leukocyte migration into the pleural cavity, providing a quantitative measure of anti-inflammatory activity.
Allergic Disease Models (e.g., Antigen-Challenged Sheep and Monkeys)
Derivatives of this compound have been evaluated in various preclinical models of allergic disease, particularly in antigen-challenged sheep and monkeys, to investigate their potential as inhibitors of leukotriene (LT) biosynthesis. Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic reactions.
In studies involving antigen-challenged squirrel monkeys , derivatives have shown efficacy in mitigating allergic responses. One such derivative, L-651,392, a potent and selective 5-lipoxygenase inhibitor, was tested in squirrel monkeys challenged with Ascaris suum antigen. nih.gov This challenge typically induces an immediate bronchoconstriction, which can be followed by a late-phase response. nih.gov Pretreatment with L-651,392 resulted in a significant inhibition of both the immediate and late-phase pulmonary responses. nih.gov Specifically, the compound attenuated the increases in pulmonary resistance (RL) and the decreases in dynamic lung compliance (Cdyn) that are characteristic of an allergic airway response. nih.gov These findings suggest a significant role for leukotrienes in mediating both the early and late phases of allergen-induced bronchoconstriction in this primate model. nih.gov
Another derivative, MK-0591, has also been assessed in Ascaris-challenged squirrel monkeys, where it was found to inhibit antigen-induced bronchoconstriction, affecting both the early and late phase responses. The rhesus monkey model of asthma, which is IgE-mediated and induced by aerosol challenge with Ascaris antigen, has been established as a reliable system for analyzing compounds that can inhibit antigen-induced airway responses. nih.gov
In antigen-challenged sheep , the evaluation of these derivatives has also provided valuable insights. For instance, MK-0591 was shown to be a potent inhibitor of LT biosynthesis in vivo, as demonstrated by the inhibition of urinary excretion of LTE4 in antigen-challenged allergic sheep. This indicates a clear biochemical effect of the compound in a relevant large animal model of allergic response.
The table below summarizes the key findings in these allergic disease models.
| Compound Derivative | Animal Model | Key Findings |
| L-651,392 | Ascaris-challenged Squirrel Monkeys | Attenuated immediate and markedly inhibited late-phase bronchoconstriction; Inhibited increases in pulmonary resistance (RL) and decreases in dynamic compliance (Cdyn). nih.gov |
| MK-0591 | Ascaris-challenged Squirrel Monkeys | Inhibited antigen-induced bronchoconstriction (early and late phase responses). |
| MK-0591 | Antigen-challenged Allergic Sheep | Potent in vivo inhibition of leukotriene biosynthesis, measured by reduced urinary LTE4 excretion. |
Cancer Models (e.g., Mouse Ear Edema Model)
The mouse ear edema model is a recognized in vivo assay for the evaluation of tumor-promoting compounds and potential inhibitors of tumor promotion. nih.gov This model is based on the principle that most skin tumor-promoting agents induce an inflammatory edema, and substances that inhibit this edema are likely to have tumor promotion inhibitory effects. nih.gov The assay allows for the quantitative comparison of different compounds based on their kinetics and dose-response in inducing or inhibiting edema. nih.gov
While the mouse ear edema model is established for screening potential anti-cancer compounds, particularly those that may inhibit tumor promotion, there is no publicly available research data from the conducted searches that specifically evaluates this compound or its direct derivatives, such as MK-0591 or L-663,536, in this model for anti-cancer activity. The existing research on this model focuses on its use for a range of substances, including anti-inflammatory agents and other potential antineoplastic agents. nih.gov For example, the model has been used to assess the anti-inflammatory and potential anti-tumor-promoting effects of various natural and synthetic compounds by measuring the reduction in ear swelling induced by a tumor promoter. researchgate.netmdpi.com
It is important to note that other, structurally different, propanoic acid derivatives have been investigated for their anti-cancer properties in different experimental settings. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative effects in lung cancer cell models. nih.govnih.gov However, these findings are not directly applicable to the preclinical pharmacological profile of this compound and its specific derivatives.
Therefore, while the mouse ear edema model is a relevant tool for cancer research, specific data on the activity of this compound within this model is not available in the reviewed literature.
Future Research Directions and Translational Perspectives for 3 4 Chlorobenzyl Thio Propanoic Acid
Elucidation of Undiscovered Biological Targets and Pathways
A primary avenue for future research is the identification of the specific biological targets and molecular pathways modulated by 3-[(4-Chlorobenzyl)thio]propanoic acid. Thioether-containing compounds are known to exhibit a range of biological activities, including potential as anticancer agents. nih.govresearchgate.net The structural motifs within this compound—the propanoic acid group, the flexible thioether linkage, and the chlorobenzyl moiety—suggest several plausible, yet unconfirmed, biological interactions.
Future investigations should prioritize unbiased screening assays to identify novel protein targets. One area of significant interest is the family of peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are key regulators of lipid and glucose metabolism, and various synthetic agonists for PPARs have been developed to treat metabolic diseases. nih.govnih.gov The general structure of this compound shares some features with known PPAR ligands, making this a logical starting point for investigation.
Additionally, given the prevalence of thioether-containing molecules in anticancer research, exploring pathways related to cell proliferation, apoptosis, and angiogenesis is warranted. nih.govresearchgate.net The chlorobenzyl group, in particular, may confer specific interactions within binding pockets of oncogenic proteins. Research into amides and anilides derived from the related 3-(benzylthio)propanoic acid has been conducted with the expectation of biological activity, suggesting that this core structure is a promising starting point for identifying new bioactive agents. researchgate.net
Development of Advanced Analogues with Improved Efficacy and Selectivity
The development of analogues of this compound is a critical step toward enhancing its potential therapeutic value. Medicinal chemistry campaigns should focus on systematic modifications of its core structure to improve potency, selectivity, and pharmacokinetic properties. The synthesis of thioethers is a well-established field, providing a robust platform for creating a diverse library of related compounds. bohrium.comacsgcipr.org
Key areas for modification include:
Aromatic Ring Substitution: The existing 4-chloro substituent on the benzyl (B1604629) ring can be replaced with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to probe the effects on binding affinity and activity.
Propanoic Acid Chain: The length and rigidity of the propanoic acid chain can be altered. Introducing conformational constraints or replacing the carboxylic acid with bioisosteres could lead to improved target engagement and metabolic stability.
Thioether Linkage: Oxidation of the thioether to a sulfoxide (B87167) or sulfone would significantly alter the polarity and hydrogen bonding capacity of the molecule, potentially leading to new biological activities. tandfonline.com The development of trifluoromethyl thioethers is another area of growing interest in drug discovery. nih.gov
Derivatization of the core structure, such as creating amides and esters from the carboxylic acid group, could also be explored to develop prodrugs with enhanced bioavailability. researchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Scope
While the initial exploration of this compound may be guided by the known activities of similar compounds (e.g., metabolic disorders, oncology), it is crucial to remain open to discovering novel therapeutic applications. High-throughput screening of this compound and its analogues against a wide range of biological targets could uncover unexpected activities.
For instance, thioether-containing compounds have been investigated for a variety of pharmacological effects beyond cancer. researchgate.net Depending on the identified molecular targets, potential new applications could include:
Inflammatory Diseases: If the compound or its derivatives are found to modulate inflammatory pathways, they could be investigated for conditions such as rheumatoid arthritis or inflammatory bowel disease. Some PPAR agonists, for example, have shown anti-inflammatory effects. nih.gov
Neurodegenerative Disorders: Certain small molecules have shown promise in preclinical models of neurodegenerative diseases. If targets within the central nervous system are identified, this could open up an entirely new line of investigation.
Infectious Diseases: The sulfur atom in thioethers can play a role in coordinating with metalloenzymes present in various pathogens. tandfonline.com Screening against a panel of bacterial and fungal strains could reveal antimicrobial properties.
Integration of Omics Technologies in Mechanistic Research
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in cellular or animal models.
Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can reveal changes in gene expression patterns following treatment with the compound. This can help to identify the signaling pathways that are activated or inhibited, providing clues about its mechanism of action.
Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can directly help in pinpointing the protein targets of the compound and understanding its downstream effects.
Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can provide insights into how the compound affects cellular metabolism. This would be particularly relevant if the compound is found to interact with metabolic targets like PPARs.
These omics-based approaches, when used in combination, can generate a detailed molecular signature of the compound's activity, facilitating a deeper understanding of its mechanism and potential therapeutic applications.
Computational Design of Next-Generation Thio-Propanoic Acid Ligands
Computational chemistry and molecular modeling offer powerful tools for accelerating the drug discovery process for thio-propanoic acid derivatives. Once an initial biological target is identified, structure-based drug design (SBDD) or ligand-based drug design (LBDD) methodologies can be employed to create new analogues with improved properties. acs.org
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, docking simulations can be used to predict how different analogues of this compound will bind. This can guide the synthesis of new compounds with optimized interactions, leading to higher potency and selectivity.
Ligand-Based Drug Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed. acs.org By correlating the structural features of a series of analogues with their biological activity, these models can predict the activity of new, unsynthesized compounds. Pharmacophore modeling can also be used to identify the key chemical features required for biological activity.
These computational approaches can help to prioritize which analogues to synthesize, saving time and resources in the laboratory. The ultimate goal is to develop a robust in silico pipeline for the rational design of next-generation thio-propanoic acid ligands with superior therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Chlorobenzyl)thio]propanoic acid?
The synthesis typically involves introducing the 4-chlorobenzylthio group to a propanoic acid backbone. A validated method for analogous compounds involves reacting quinoline-thio derivatives with mercaptopropanoic acid under basic conditions (e.g., NaOH) to form sodium salts, enhancing solubility . Key steps include:
- Thiolation : Reacting 4-chlorobenzyl chloride with thiourea to generate the thiol intermediate.
- Coupling : Combining the thiol intermediate with bromopropanoic acid in a nucleophilic substitution reaction.
- Purification : Recrystallization or column chromatography to isolate the product.
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the 4-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and thioether linkage (δ 2.8–3.2 ppm for SCH₂).
- LC-MS/MS : Verify molecular weight ([M-H]⁻ expected at m/z ~228.6) and fragmentation patterns .
- Elemental Analysis : Validate C, H, S, and Cl composition (±0.3% tolerance).
Q. What precautions are critical for handling this compound?
Based on analogous thio-propanoic acids:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).
- Storage : Keep sealed in dry, amber glass bottles at room temperature to prevent degradation .
Advanced Research Questions
Q. How can aqueous solubility be improved for in vitro pharmacological studies?
Convert the carboxylic acid group to its sodium salt via reaction with NaOH (1:1 molar ratio). For example, sodium salts of quinoline-thio propanoic acid derivatives exhibit 10–20× higher solubility in PBS (pH 7.4) compared to free acids . Confirm solubility via UV-Vis spectroscopy or HPLC quantification.
Q. What strategies resolve conflicting data in biological activity assays?
- Dose-Response Analysis : Test concentrations across a logarithmic range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., sulfoxide derivatives) that may interfere with activity .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-chloro with 4-fluoro) to isolate pharmacophore contributions .
Q. What computational methods predict the compound’s reactivity in biological systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the thioether sulfur (susceptibility to oxidation).
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with cysteine residues) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
